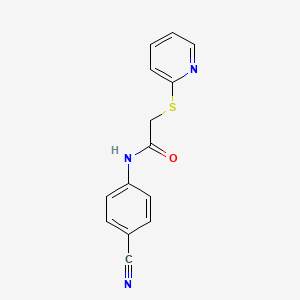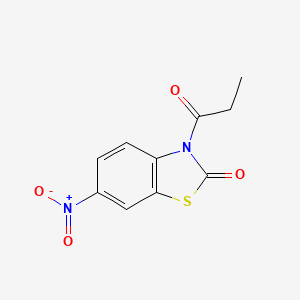
N-(4-cyanophenyl)-2-(2-pyridinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(4-cyanophenyl)-2-(2-pyridinylthio)acetamide involves complex chemical pathways. For instance, compounds synthesized from chiral amino acids, introducing alkyl and aryl substituents, have shown to possess significant biological activity. The synthesis process often involves regioselective attacks and/or cyclization, demonstrating the compound's versatility in forming diverse heterocyclic derivatives (Costello et al., 1991). Another example involves the reaction of amino compounds with ethyl cyanoacetate, leading to various heterocyclic compounds with significant antitumor activities, showcasing the compound's potential in medicinal chemistry (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds reveals a complex arrangement of atoms and bonds that contribute to their biological and chemical properties. Studies on the crystal structure and molecular docking analysis of similar compounds have provided insights into their potential as anticancer drugs, highlighting the importance of the molecular structure in determining the compound's functionality (Sharma et al., 2018).
Chemical Reactions and Properties
Compounds with similar structures to N-(4-cyanophenyl)-2-(2-pyridinylthio)acetamide have been utilized as synthons in the synthesis of heterocyclic compounds. Their reactivity and chemical reactions are pivotal in the development of polyfunctionalized heterocyclic compounds, serving as building blocks for further chemical synthesis (Gouda, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Synthesis of Novel Heterocyclic Compounds
A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. The derivatives were obtained through reactions involving cyanoacetamide, with the synthesized compounds showing promising antibacterial and antifungal activities.
Antitumor Activity of Polyfunctionally Substituted Compounds
Research by Shams et al. (2010) detailed the synthesis of heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These derivatives displayed significant antiproliferative activity against various human cancer cell lines, highlighting their potential in antitumor treatments.
Chemoselective Acetylation for Antimalarial Drugs
A study on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, utilized Novozym 435 as a catalyst. This process, explored by Magadum and Yadav (2018), demonstrates an efficient method for producing key intermediates in drug synthesis.
Physicochemical and Pharmacokinetic Studies
In Vivo and In Vitro Evaluations
A significant contribution by Fayed et al. (2021) involved the synthesis of a novel class of 2(1H)-pyridone molecules. These compounds underwent extensive in vitro and in vivo testing, displaying anti-inflammatory, ulcerogenic, and antipyretic characteristics. Furthermore, the study included in-silico predictions to assess the physicochemical and ADME traits of the synthesized compounds.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-9-11-4-6-12(7-5-11)17-13(18)10-19-14-3-1-2-8-16-14/h1-8H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKOIHFXLRELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)
![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)


![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![dimethyl 5-{[(3-amino-4-chlorophenyl)amino]sulfonyl}isophthalate](/img/structure/B5524275.png)